Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-
Overview
Description
Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- is a complex organic compound that features a quinoline core, a triazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the triazole ring and other substituents. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Triazole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial activity.
Triazole Derivatives: Compounds containing a triazole ring, such as fluconazole and itraconazole, are widely used as antifungal agents.
Uniqueness
What sets Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- apart is its unique combination of structural features. The presence of both a quinoline core and a triazole ring, along with various substituents, gives it distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-11-12-20-19(13-17)24(4,18-9-7-6-8-10-18)15-23(2,3)28(20)21(29)14-30-22-26-25-16-27(22)5/h6-13,16H,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDMKUEVZBBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NN=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501108412 | |
Record name | 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501108412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337493-90-0 | |
Record name | 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337493-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501108412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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